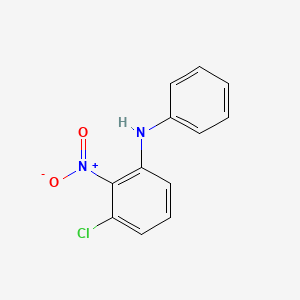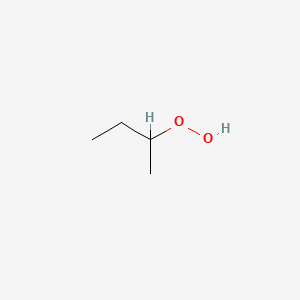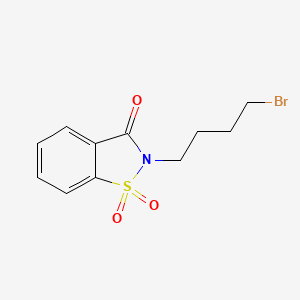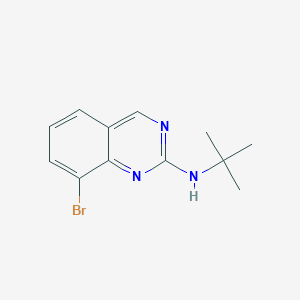
6-ethyl-5-isobutylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-5-isobutylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of ethyl and isobutyl groups attached to the nicotinic acid core. Nicotinic acid and its derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-isobutylnicotinic acid can be achieved through several synthetic routes. One common method involves the alkylation of nicotinic acid derivatives. The reaction typically requires the use of alkyl halides, such as ethyl bromide and isobutyl bromide, in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of substituted pyridines. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a well-established method for producing nicotinic acid . This process can be adapted to introduce the desired ethyl and isobutyl groups through subsequent alkylation steps.
Analyse Des Réactions Chimiques
Types of Reactions
6-ethyl-5-isobutylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted nicotinic acid derivatives.
Applications De Recherche Scientifique
6-ethyl-5-isobutylnicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-ethyl-5-isobutylnicotinic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, nicotinic acid derivatives are known to interact with G-protein-coupled receptors (GPCRs), leading to downstream signaling effects . The exact pathways and targets may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and as a vitamin (B3).
Methyl Nicotinate: A methyl ester of nicotinic acid used in topical formulations for muscle and joint pain.
Ethyl Nicotinate: Another ester derivative with similar applications.
Uniqueness
6-ethyl-5-isobutylnicotinic acid is unique due to the presence of both ethyl and isobutyl groups, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it distinct from other nicotinic acid derivatives.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
6-ethyl-5-(2-methylpropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H17NO2/c1-4-11-9(5-8(2)3)6-10(7-13-11)12(14)15/h6-8H,4-5H2,1-3H3,(H,14,15) |
Clé InChI |
JTXUDXSQCYYLDV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=N1)C(=O)O)CC(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,4-Difluoro-phenoxy)-ethyl]-piperazine](/img/structure/B8551094.png)







![4-chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8551144.png)
![3-(2,6-Dimethylphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8551145.png)
![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-hydroxymethylpyrrolidine](/img/structure/B8551151.png)

![1-{[(Benzyloxy)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B8551171.png)
